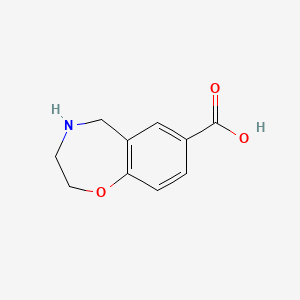

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Overview

Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a heterocyclic compound featuring a benzoxazepine core fused with a carboxylic acid moiety at position 6. The benzoxazepine scaffold combines a benzene ring with a seven-membered oxazepine ring containing oxygen and nitrogen atoms. This compound is of interest in medicinal chemistry as a precursor for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring hydrogen-bonding interactions .

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly in anticancer and neuroprotective applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzoxazepine ring which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, a series of (RS)-1- or 3-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and purines were synthesized and tested against the MCF-7 breast cancer cell line. The most potent compound in this series exhibited an IC50 value of 0.67 μM, indicating significant antiproliferative activity .

The mechanism underlying the anticancer activity appears to involve modulation of apoptosis regulatory pathways. cDNA microarray analysis revealed that these compounds may influence gene expression related to cell survival and death .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study indicated that derivatives of this compound could provide neuroprotective effects in models of brain injury. Specifically, they were evaluated for their ability to mitigate damage caused by excitotoxicity in neonatal brain injury models .

Case Study: Neuroprotection in Animal Models

In experiments involving magnesium-deficient mice—a model responsive to neuroprotective agents—FMOC-L-leucine (a derivative) demonstrated protective effects against audiogenic seizures. This suggests that targeting similar pathways could be beneficial for developing treatments for neurodegenerative conditions .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of benzoxazepine compounds exhibit significant pharmacological activities. Specifically, 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has been studied for its potential as:

- Antidepressants : Certain benzoxazepine derivatives have shown effectiveness in modulating neurotransmitter systems associated with mood regulation.

- Antipsychotic Agents : The structural characteristics of this compound suggest it may interact with dopamine receptors, making it a candidate for further investigation in treating schizophrenia and related disorders.

Case Study Insights

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzoxazepine and evaluated their binding affinities to serotonin receptors. Results indicated that modifications at the carboxylic acid position enhanced receptor affinity and selectivity .

Material Science

Polymer Chemistry

The compound can serve as a building block in the synthesis of advanced polymers. Its unique structure allows for:

- Cross-linking Agents : Utilized in creating thermosetting plastics that exhibit improved thermal stability and mechanical properties.

- Coatings and Adhesives : The incorporation of benzoxazepine into coatings can enhance adhesion properties and resistance to environmental degradation.

Research Findings

A study highlighted the use of this compound in developing high-performance coatings. The results demonstrated improved scratch resistance and durability compared to traditional polymer systems .

Synthetic Organic Chemistry

Synthetic Pathways

The compound serves as an important intermediate in organic synthesis. Its versatility allows for:

- Synthesis of Complex Molecules : Used as a precursor in the synthesis of various heterocyclic compounds which are valuable in drug discovery.

- Functionalization Reactions : The carboxylic acid group can be easily modified to introduce various functional groups, expanding the range of potential applications.

Experimental Applications

In laboratory settings, chemists have successfully employed this compound in multi-step synthesis protocols to produce novel heterocycles with potential bioactivity .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Antipsychotic Agents | Enhanced receptor affinity with structural modifications |

| Material Science | Cross-linking Agents, Coatings | Improved mechanical properties and durability |

| Synthetic Organic Chemistry | Precursor for complex molecules | Successful multi-step synthesis protocols |

Q & A

Q. Basic: What are the key synthetic routes for 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization and functionalization steps. For example:

- Lactamization : A common approach uses thermal lactamization of precursor amines or nitro-substituted intermediates under acidic conditions (e.g., polyphosphoric acid, PPA) to form the benzoxazepine core .

- Oxidation/Functionalization : Subsequent oxidation or carboxylation at the 7-position may employ reagents like KMnO₄ or carboxyl-protecting groups (e.g., dibenzyl formamidomalonate) to introduce the carboxylic acid moiety .

- Example Protocol : A related benzazepine derivative was synthesized via NaH-mediated coupling with dibenzyl formamidomalonate (43% yield), followed by POCl₃/BBr₃ treatment for deprotection .

Q. Advanced: How can synthetic yields be optimized for enantiomerically pure derivatives?

- Chiral Catalysis : Use chiral auxiliaries or asymmetric hydrogenation to control stereochemistry during cyclization.

- Purification : Employ techniques like chiral HPLC or crystallization with resolving agents to isolate enantiomers.

- Reaction Monitoring : Optimize reaction time/temperature using real-time NMR or LC-MS to minimize side products .

Q. Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the benzoxazepine scaffold and substituent positions (e.g., carboxylic acid proton at δ 10–12 ppm).

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ ion at m/z 222.18 for C₁₁H₁₁NO₄, calculated from ).

- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers (critical for pharmacological studies) .

Q. Advanced: How to resolve contradictions in spectral data for structural analogs?

- Dynamic NMR : Investigate conformational flexibility causing peak splitting.

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm substituent effects .

Q. Basic: What are the primary biological targets of benzoxazepine derivatives?

Methodological Answer:

- Neurological Targets : These compounds often modulate GABAₐ receptors or serotonin transporters due to structural similarity to benzodiazepines .

- Enzyme Inhibition : Carboxylic acid derivatives may inhibit kinases (e.g., MAPK) or proteases via hydrogen bonding with catalytic residues .

Q. Advanced: How to validate target engagement in vitro vs. in vivo?

- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to measure binding kinetics in purified protein systems.

- Knockout Models : Compare activity in wild-type vs. target-knockout cell lines or animals to confirm specificity .

Q. Basic: How to assess solubility and stability for formulation studies?

Methodological Answer:

- Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., DMSO:PBS mixtures).

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring for degradation products .

Q. Advanced: What causes batch-to-batch variability in stability profiles?

- Impurity Analysis : Identify hygroscopicity or residual solvents (e.g., acetonitrile) via GC-MS.

- Polymorphism Screening : Use DSC/XRD to detect crystalline form changes affecting solubility .

Q. Basic: How to design SAR studies for this scaffold?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituents at positions 3, 4, or 7 to probe steric/electronic effects.

- Pharmacophore Mapping : Use docking studies to prioritize substituents that enhance target binding .

Q. Advanced: Why do minor structural changes drastically alter activity?

- Conformational Analysis : MD simulations can reveal how substituents lock the benzoxazepine ring into bioactive conformations.

- Metabolic Profiling : Assess if modifications alter CYP450-mediated metabolism, affecting bioavailability .

Q. Advanced: How to address discrepancies in bioactivity data across studies?

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to three structurally related analogs based on heterocyclic core modifications and functional group substitutions.

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic Acid

- Structural Difference : Replaces the oxygen atom in the oxazepine ring with a nitrogen atom, forming a benzazepine core.

- Molecular Formula: C₁₁H₁₃NO₂ (MW: 191.23 g/mol) .

- Benzazepines are historically associated with dopamine receptor modulation, suggesting divergent pharmacological applications .

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

- Structural Difference: Substitutes the carboxylic acid group with a nitro (-NO₂) group at position 7.

- Molecular Formula : C₉H₁₁ClN₂O₃ (MW: 230.65 g/mol) .

- Key Properties :

4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic Acid

- Structural Difference : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

- Molecular Formula: C₁₅H₁₉NO₅ (estimated MW: 293.32 g/mol, based on Boc group addition) .

- Key Properties :

Physicochemical and Pharmacological Comparison

Table 1: Comparative Data for Key Analogs

*Calculated based on free acid form (hydrochloride salt in has MW 223.66 g/mol).

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)7-1-2-9-8(5-7)6-11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCSBOCFVLJDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.